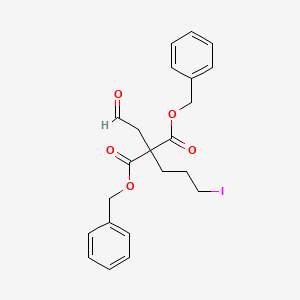

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate

Description

Properties

CAS No. |

654673-41-3 |

|---|---|

Molecular Formula |

C22H23IO5 |

Molecular Weight |

494.3 g/mol |

IUPAC Name |

dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate |

InChI |

InChI=1S/C22H23IO5/c23-14-7-12-22(13-15-24,20(25)27-16-18-8-3-1-4-9-18)21(26)28-17-19-10-5-2-6-11-19/h1-6,8-11,15H,7,12-14,16-17H2 |

InChI Key |

OUWXNKRELICBOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCI)(CC=O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Methodologies

Alkylation of Malonate Esters

The malonate core serves as a versatile platform for introducing substituents via alkylation. A two-step alkylation approach is commonly employed:

Step 1: Synthesis of Dibenzyl Propanedioate

Dibenzyl malonate is prepared via transesterification of diethyl malonate with benzyl alcohol under acidic or basic conditions. For example:

- Conditions : Benzyl alcohol (2.2 eq), diethyl malonate (1 eq), catalytic p-toluenesulfonic acid (PTSA), toluene, reflux (110°C, 12 h).

- Yield : ~90% after purification.

Step 2: Sequential Alkylation

The malonate is alkylated with 3-iodopropyl iodide and 2-oxoethyl bromide. However, the 2-oxoethyl group is often introduced via oxidation of a protected precursor (e.g., dimethoxyethyl):

Alkylation with 3-Iodopropyl Iodide :

Introduction of 2-Oxoethyl Group :

Direct Double Alkylation

A convergent approach involves simultaneous alkylation of dibenzyl malonate with both substituents. This method faces challenges in regioselectivity but has been optimized using phase-transfer catalysts:

Optimization and Challenges

Solvent and Base Selection

Iodide Stability

The 3-iodopropyl group is prone to elimination under strong basic conditions. Mitigation strategies include:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | Transesterification → Alkylation → Oxidation | 70–75 | High selectivity | Multiple steps, moderate yield |

| Direct Double Alkylation | One-pot alkylation | 60–65 | Fewer steps | Regioselectivity issues |

| Oxidative Functionalization | Alkylation → Ozonolysis | 55–60 | Avoids acetal hydrolysis | Requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate has several scientific research applications, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.

Material Science: It is used in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopropyl group can participate in halogen bonding, while the oxoethyl group may engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Dibenzyl Ether

Key Differences :

- Functional Groups : Dibenzyl ether (C₆H₅CH₂OCH₂C₆H₅) lacks the propanedioate core and iodine substituent present in the target compound. Its ether linkage contrasts with the ester and ketone groups in Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate.

- Applications: Dibenzyl ether is widely used as a solvent in fragrances, coatings, and adhesives due to its low volatility and compatibility with hydrophobic matrices .

- Safety: Dibenzyl ether is regulated under IFRA standards for fragrance safety, with defined exposure limits across product categories .

Table 1 : Comparison of Dibenzyl Ether and Target Compound

| Property | Dibenzyl Ether | Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate |

|---|---|---|

| Core Structure | Ether | Propanedioate ester |

| Functional Groups | Benzyl, ether | Benzyl, iodoalkyl, ketone, ester |

| Volatility | Low | Likely lower due to higher molecular weight |

| Primary Applications | Solvent, fragrance carrier | Hypothesized: Synthetic intermediate, halogenation substrate |

Substituted Benzoate Esters (e.g., 2-(Benzofuran-2-yl)-2-oxoethyl 4-substituted benzoates)

Key Differences :

- Crystallographic Behavior : X-ray diffraction data for substituted benzoates (e.g., chloro, methoxy, nitro derivatives) reveal strong hydrogen bonding and π-π interactions influenced by para-substituents . The iodine atom in the target compound may disrupt such packing due to its bulk and polarizability, altering solid-state properties.

Table 2 : Crystallographic and Reactivity Comparison

Research Findings and Hypotheses

- Synthetic Utility: The iodine substituent in Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate could facilitate Suzuki-Miyaura or Ullmann coupling reactions, distinguishing it from non-halogenated analogs like dibenzyl ether .

- Safety Considerations : Unlike dibenzyl ether, which has well-documented safety guidelines , the target compound’s iodine content necessitates rigorous toxicity profiling, particularly regarding iodine release under hydrolytic conditions.

- Material Science Potential: The propanedioate ester’s dual ester groups may enhance compatibility with polar polymers, offering advantages over simpler ethers in coating formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.